N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S3/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMXOIWUDLOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl group, a thiophene moiety, and sulfonamide functionalities, which are known to influence various biological interactions.
- Molecular Formula : C20H20ClN2O5S3
- Molecular Weight : 486.01 g/mol
- CAS Number : 896345-95-2
Biological Activities
The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas.
Antiviral Activity
A study on sulfonamide derivatives indicated that compounds with similar structures exhibited antiviral properties against the Tobacco Mosaic Virus (TMV). The bioassays demonstrated that specific modifications in the sulfonamide moiety significantly impacted antiviral efficacy. For instance, certain derivatives showed inhibition rates comparable to established antiviral agents like ningnanmycin. The following table summarizes the inhibition rates of selected compounds:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
This suggests that the structural components of this compound may contribute to similar antiviral mechanisms, warranting further investigation into its efficacy against viral pathogens.
Antibacterial and Antifungal Properties
Sulfonamide derivatives are historically recognized for their antibacterial and antifungal activities. Research has shown that modifications to the sulfonamide structure can enhance these properties. For example, compounds containing thiophene rings have been reported to demonstrate significant antibacterial effects against various strains of bacteria, including resistant strains.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in pathogen metabolism or replication. The sulfonamide group is known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), thus blocking essential metabolic pathways.
Case Studies
- Study on Antiviral Efficacy : A recent investigation synthesized several sulfonamide derivatives and evaluated their antiviral activities against TMV using a half-leaf method. Among the tested compounds, those structurally similar to this compound showed promising results, particularly in terms of structural modifications enhancing activity.
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties of various sulfonamides, including those with thiophene groups. Results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
Q & A
Basic Research Questions
Q. What are the key steps and optimal reaction conditions for synthesizing N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation steps. Key precursors include 4-chlorophenylsulfonyl chloride and thiophene derivatives. Optimal conditions involve:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving reactants .
- Bases : Triethylamine or sodium hydroxide to deprotonate intermediates and facilitate substitutions .
- Temperature : Reactions conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone .
- IR Spectroscopy : Confirm sulfonamide (-SO₂NH-) and ether (-O-) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight .
- X-ray Crystallography : For absolute stereochemical confirmation (if crystals are obtainable) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Start with:
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or carbonic anhydrase due to sulfonamide’s known interactions .
- Receptor Binding Studies : Use radioligand displacement assays for GPCRs or kinase targets .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments (e.g., regioisomerism)?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
- NOE Experiments : Differentiate between regioisomers by spatial proton proximity .
- Variable-Temperature NMR : Identify dynamic conformational changes affecting spectra .
Q. How can computational modeling (e.g., DFT, molecular docking) aid in understanding its interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
- Molecular Docking (AutoDock/Vina) : Simulate binding modes with protein targets (e.g., COX-2 active site) .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. What strategies address low solubility in aqueous media during in vitro testing?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation .
- Species-Specific Assays : Test metabolite activity in human liver microsomes vs. animal models .
- Pathway Analysis : Use transcriptomics/proteomics to identify off-target effects masking efficacy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose derivatives) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps to control stereochemistry .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
